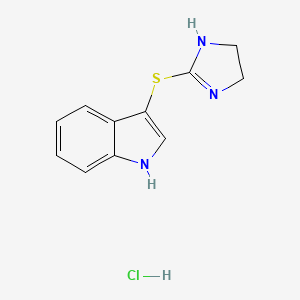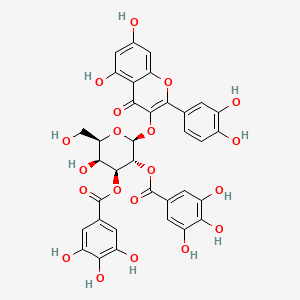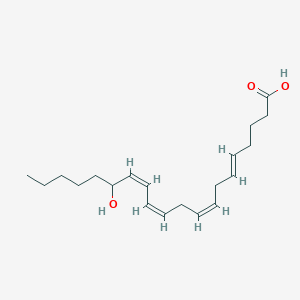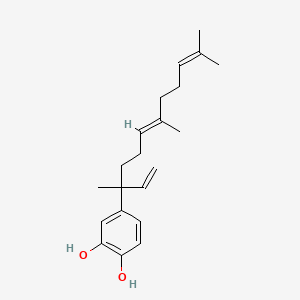
Chaetochromin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chaetochromin is a naturally occurring compound isolated from fungi of the genus Chaetomium. It is a bis-naphtho-γ-pyrone, a type of aromatic polyketide. This compound has garnered significant attention due to its diverse biological activities, including antidiabetic, antimicrobial, and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chaetochromin can be synthesized through a series of complex organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Chaetomium species under controlled conditions. The fungi are cultured in a nutrient-rich medium, and the compound is extracted from the fungal biomass using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Chaetochromin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chaetochromin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of bis-naphtho-γ-pyrones and their derivatives.
Medicine: Its antidiabetic properties have been explored for developing new treatments for diabetes.
Industry: this compound’s cytotoxic properties are being investigated for potential use in cancer therapy.
Mecanismo De Acción
Chaetochromin exerts its effects through various molecular targets and pathways:
Insulin Receptor Agonist: this compound binds to the insulin receptor, activating the receptor and mimicking the effects of insulin.
Antimicrobial Activity: this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Cytotoxic Effects: this compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Chaetochromin is part of a group of compounds known as bis-naphtho-γ-pyrones. Similar compounds include:
Isothis compound A2: Exhibits antimicrobial and immunological activities.
This compound B: Shares similar biological activities but differs in its stereochemistry.
Asperpyrone: Another bis-naphtho-γ-pyrone with distinct biological activities.
Uniqueness: this compound’s unique combination of antidiabetic, antimicrobial, and cytotoxic properties sets it apart from other bis-naphtho-γ-pyrones. Its ability to act as an insulin receptor agonist is particularly noteworthy, making it a promising candidate for diabetes treatment .
Propiedades
Número CAS |
75514-37-3 |
|---|---|
Fórmula molecular |
C30H26O10 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one |
InChI |
InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3/t9-,10-,11-,12-/m1/s1 |
Clave InChI |
RHNVLFNWDGWACV-DDHJBXDOSA-N |
SMILES |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |
SMILES isomérico |
C[C@@H]1[C@H](OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)O[C@@H]([C@H](C6=O)C)C)O)O)O)O)C |
SMILES canónico |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |
Sinónimos |
chaetochromin chaetochromin A chaetochromin B chaetochromin D chaetochromin, stereoisome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1236038.png)
![1-[(2R,4S,5S)-5-(chloromethyl)-4-[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1236039.png)

![(1S,3R,6R,9R,12S,16R)-3-(furan-3-yl)-6,12,16-trimethyl-2,8,14,17-tetraoxapentacyclo[7.6.1.13,9.01,12.05,16]heptadecane-7,13-dione](/img/structure/B1236041.png)
![ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1236042.png)



![3-ethyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B1236053.png)
![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)




